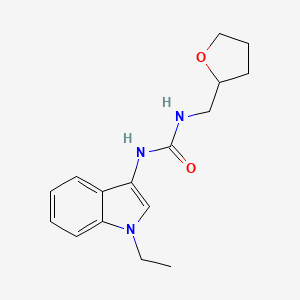

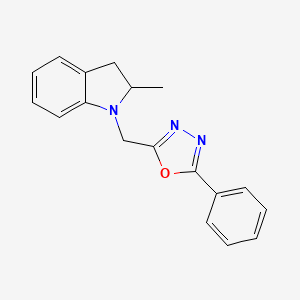

![molecular formula C20H18N2O5 B2522257 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896333-70-3](/img/structure/B2522257.png)

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Descripción general

Descripción

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Pharmacophore Development

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one serves as a key pharmacophore in medicinal chemistry, contributing to the development of drugs, drug candidates, and biochemical reagents. Recent advancements highlight its role in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, showcasing its biological relevance and potential for creating new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Ligand Development

This compound's structure is instrumental in creating sigma receptor ligands, especially for sigma(1) receptors. The exploration into spiro compounds like spiro[[2]benzopyran-1,4'-piperidines] reveals their high affinity and selectivity towards sigma(1) over sigma(2) receptors, indicating significant potential for therapeutic applications (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibition

Spiro[chromane‐2,4′‐piperidine] derivatives have shown promise as novel histone deacetylase (HDAC) inhibitors, with certain modifications enhancing their pharmacokinetic profiles and in vivo antitumor activity. This discovery paves the way for new cancer treatment strategies, focusing on improved bioavailability and therapeutic efficacy (Thaler et al., 2012).

Synthesis and Applications in Chemistry

The compound is also central to innovations in synthetic chemistry, particularly in creating spirocyclic nitroxides. These spirocyclic nitroxyl radicals, due to their stability and unique properties, are highly valuable in dynamic nuclear polarization (DNP) experiments and other biochemical applications, underscoring the versatility of spiro-functional molecules (Zaytseva & Mazhukin, 2021).

Acetyl-CoA Carboxylase Inhibition

Research into spiro[chroman-2,4'-piperidin]-4-one derivatives has identified their role as potent acetyl-CoA carboxylase (ACC) inhibitors. This activity suggests potential for metabolic disorder treatments, with certain compounds demonstrating in vivo efficacy in altering fat oxidation, even under high carbohydrate diets. This highlights the therapeutic potential of these compounds in managing obesity and related metabolic conditions (Shinde et al., 2009).

Mecanismo De Acción

Target of action

Some spirocyclic derivatives have been identified as potent and selective agonists for the delta opioid receptor . These receptors are primarily found in the brain and are involved in pain regulation .

Mode of action

As delta opioid receptor agonists, these compounds likely bind to the receptor and activate it, leading to a series of intracellular events that ultimately result in pain relief .

Biochemical pathways

The activation of delta opioid receptors can inhibit the release of certain neurotransmitters in the brain, altering pain signaling pathways .

Pharmacokinetics

One study found that a spirocyclic derivative was rapidly metabolized by rat liver microsomes, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products .

Result of action

The activation of delta opioid receptors by these compounds can result in analgesic effects, providing relief from pain .

Action environment

The action of these compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and genetic factors .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHLASVQONCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319833 | |

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896333-70-3 | |

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)